molecular formula C21H13BrN4OS B3441267 5-(4-bromophenyl)-1-phenyl-6-(2-thienyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

5-(4-bromophenyl)-1-phenyl-6-(2-thienyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B3441267
M. Wt: 449.3 g/mol
InChI Key: LMCLWHPIGZAFTN-UHFFFAOYSA-N
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Description

The compound “5-(4-bromophenyl)-1-phenyl-6-(2-thienyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” is a complex organic molecule. It is related to the class of compounds known as pyrazolines . Pyrazolines are heterocyclic chemical compounds with a natural or a synthetic origin . Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .


Synthesis Analysis

The synthesis of such compounds often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . In addition to a primary amine, these reactions can be used to create a variety of pyrazoline derivatives .

Mechanism of Action

The mechanism of action of this compound is likely to depend on its specific chemical structure and the biological system in which it is used. Pyrazolines and their derivatives have been found to have a variety of biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its mechanism of action, and evaluation of its potential applications in various fields. Given the wide range of biological and pharmacological activities exhibited by pyrazolines and their derivatives , this compound could potentially be a valuable tool in the development of new drugs.

properties

IUPAC Name

5-(4-bromophenyl)-1-phenyl-6-thiophen-2-ylpyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13BrN4OS/c22-14-8-10-15(11-9-14)25-20(18-7-4-12-28-18)24-19-17(21(25)27)13-23-26(19)16-5-2-1-3-6-16/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCLWHPIGZAFTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C(=N3)C4=CC=CS4)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-bromophenyl)-1-phenyl-6-(2-thienyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 2
5-(4-bromophenyl)-1-phenyl-6-(2-thienyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 3
5-(4-bromophenyl)-1-phenyl-6-(2-thienyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 4
Reactant of Route 4
5-(4-bromophenyl)-1-phenyl-6-(2-thienyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 5
Reactant of Route 5
5-(4-bromophenyl)-1-phenyl-6-(2-thienyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 6
Reactant of Route 6
5-(4-bromophenyl)-1-phenyl-6-(2-thienyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

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